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molecular formula C8H7FO B8068490 2-ethenyl-6-fluoroPhenol

2-ethenyl-6-fluoroPhenol

Cat. No. B8068490
M. Wt: 138.14 g/mol
InChI Key: KSGSJVOAAGXKJN-UHFFFAOYSA-N
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Patent
US09073876B2

Procedure details

The title compound was prepared in an analogous way to tert-butyl(2-fluoro-6-methylphenoxy)dimethylsilane in Step A of Intermediate J using 2-fluoro-6-vinylphenol. 1H NMR (500 MHz, CDCl3) δ 7.26 (m, 1H), 7.03 (dd, J=17.8, 11.1, 1H), 6.96 (m, 1H), 6.89-6.81 (m, 1H), 5.68 (dd, J=17.8, 1.3, 1H), 5.34-5.24 (m, 1H), 1.02 (s, 9H), 0.19 (d, J=2.4, 6H).
Name
tert-butyl(2-fluoro-6-methylphenoxy)dimethylsilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate J
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([Si:5]([O:8][C:9]1[C:14]([CH3:15])=[CH:13][CH:12]=[CH:11][C:10]=1[F:16])([CH3:7])[CH3:6])([CH3:4])([CH3:3])[CH3:2].F[C:18]1C=CC=C(C=C)C=1O>>[C:1]([Si:5]([O:8][C:9]1[C:14]([CH:15]=[CH2:18])=[CH:13][CH:12]=[CH:11][C:10]=1[F:16])([CH3:7])[CH3:6])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
tert-butyl(2-fluoro-6-methylphenoxy)dimethylsilane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)OC1=C(C=CC=C1C)F
Name
Intermediate J
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=CC=C1)C=C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)[Si](C)(C)OC1=C(C=CC=C1C=C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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